molecular formula C16H25BN2O3 B1444796 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 854074-34-3

3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B1444796
CAS No.: 854074-34-3
M. Wt: 304.2 g/mol
InChI Key: FIDDYABFBXFNKA-UHFFFAOYSA-N
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Description

3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is an organic compound that features a urea moiety attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves the following steps:

    Formation of the Phenyl Urea Core: The initial step involves the reaction of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with ethyl isocyanate under controlled conditions to form the urea linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and monitoring of reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification and Isolation: Implementing large-scale purification methods such as crystallization and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be employed in biological research to study its effects on various biological pathways and targets.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The urea moiety can form hydrogen bonds with biological molecules, while the phenyl ring and dioxaborolan group can participate in various interactions, such as π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: Similar structure but with a carbamate group instead of a urea moiety.

    3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea: Contains a thiourea group, which can exhibit different reactivity and biological activity.

    3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amide: Features an amide group, which can influence the compound’s properties and applications.

Uniqueness

The uniqueness of 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea lies in its combination of a urea moiety with a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-ethyl-3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-7-18-14(20)19-13-9-8-12(10-11(13)2)17-21-15(3,4)16(5,6)22-17/h8-10H,7H2,1-6H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDDYABFBXFNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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